PIGMENT ORANGE 36
Overview
Description
PIGMENT ORANGE 36, also known as Permanent Orange HL, is an organic pigment with the chemical formula C17H13ClN6O5. It is widely used in various industries due to its vibrant orange color and excellent stability. This compound is primarily used in the production of plastics, rubber, inks, paints, and textiles .
Preparation Methods
Synthetic Routes and Reaction Conditions
C.I. Pigment Orange 36 is synthesized through a multi-step process involving the condensation of aniline and benzaldehyde, followed by oxidation, cyclization, and coupling reactions . The detailed steps are as follows:
Condensation Reaction: Aniline reacts with benzaldehyde to form a Schiff base.
Oxidation: The Schiff base is oxidized to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form a benzimidazolone structure.
Coupling Reaction: The benzimidazolone structure is coupled with a diazonium salt derived from 4-chloro-2-nitroaniline to form C.I.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of thermostatic containers set at specific temperatures (e.g., 55°C) to ensure consistent quality and stability. The process includes grinding the pigment to a fine powder, mixing it with various additives, and stirring the mixture under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
PIGMENT ORANGE 36 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, particularly involving the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and iron powder are used.
Substitution: Reagents like sodium hydroxide and other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation Products: Various oxidized derivatives of the original compound.
Reduction Products: Amino derivatives formed by reducing the nitro group.
Substitution Products: Compounds where the chloro group is replaced by other functional groups.
Scientific Research Applications
PIGMENT ORANGE 36 has a wide range of applications in scientific research, including:
Chemistry: Used as a standard pigment in the study of organic reactions and pigment stability.
Biology: Employed in staining techniques for microscopy and other biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic marker.
Industry: Widely used in the production of high-performance coatings, plastics, and inks due to its excellent light and weather fastness .
Mechanism of Action
The mechanism by which PIGMENT ORANGE 36 exerts its effects is primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic orange color. The molecular structure, particularly the azo and benzimidazolone groups, plays a crucial role in its color properties and stability. The compound is chemically inert in most applications, making it suitable for use in various industrial and scientific settings .
Comparison with Similar Compounds
Similar Compounds
C.I. Pigment Orange 34: Another orange pigment with similar applications but different chemical structure.
C.I. Pigment Yellow 83: A yellow pigment with comparable stability and lightfastness.
C.I. Pigment Red 254: A red pigment used in similar industrial applications
Uniqueness
PIGMENT ORANGE 36 is unique due to its combination of excellent light and weather fastness, chemical stability, and vibrant color. Its specific molecular structure, involving the benzimidazolone and azo groups, sets it apart from other pigments in terms of performance and application versatility .
Properties
IUPAC Name |
2-[(4-chloro-2-nitrophenyl)diazenyl]-3-oxo-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN6O5/c1-8(25)15(23-22-12-4-2-9(18)6-14(12)24(28)29)16(26)19-10-3-5-11-13(7-10)21-17(27)20-11/h2-7,15H,1H3,(H,19,26)(H2,20,21,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQMNSDNQWLFSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC2=C(C=C1)NC(=O)N2)N=NC3=C(C=C(C=C3)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041732 | |
Record name | C.I. Pigment Orange 36 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9041732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Reddish-orange aqueous paste or powder; [MSDSonline] | |
Record name | Butanamide, 2-[2-(4-chloro-2-nitrophenyl)diazenyl]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Pigment Orange | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4100 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12236-62-3 | |
Record name | Pigment Orange 36 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=12236-62-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | C.I. Pigment orange | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012236623 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanamide, 2-[2-(4-chloro-2-nitrophenyl)diazenyl]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Pigment Orange 36 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9041732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(4-chloro-2-nitrophenyl)azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.227 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIGMENT ORANGE 36 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/649L6L708A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | C.I. PIGMENT ORANGE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3902 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
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